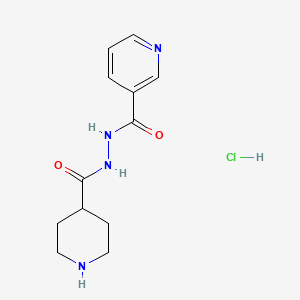

N'-(Piperidine-4-carbonyl)nicotinohydrazide hydrochloride

Description

N'-(Piperidine-4-carbonyl)nicotinohydrazide hydrochloride is a nicotinohydrazide derivative characterized by a piperidine-4-carbonyl substituent. This compound belongs to a class of hydrazones, which are synthesized via condensation reactions between nicotinohydrazide (pyridine-3-carbohydrazide) and carbonyl-containing precursors . Structurally, it features a planar pyridine ring and a piperidine moiety, with intramolecular hydrogen bonds (e.g., O–H⋯N) contributing to its stability .

Properties

IUPAC Name |

N'-(piperidine-4-carbonyl)pyridine-3-carbohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2.ClH/c17-11(9-3-6-13-7-4-9)15-16-12(18)10-2-1-5-14-8-10;/h1-2,5,8-9,13H,3-4,6-7H2,(H,15,17)(H,16,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMPTCZWDQIASF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NNC(=O)C2=CN=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Piperidine-4-carbonyl)nicotinohydrazide hydrochloride typically involves the condensation of piperidine-4-carboxylic acid with nicotinohydrazide, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions, which provide a more efficient and scalable approach. These methods often utilize readily accessible starting materials and catalysts to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(Piperidine-4-carbonyl)nicotinohydrazide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic substitution, where reagents like alkyl halides are used.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

N’-(Piperidine-4-carbonyl)nicotinohydrazide hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is employed in enzyme reaction studies to understand the catalytic mechanisms of different enzymes.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: The compound is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of N’-(Piperidine-4-carbonyl)nicotinohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogous Compounds

Table 1: Key Structural Parameters of Nicotinohydrazide Derivatives

Key Observations :

- The title compound’s planar geometry (dihedral angle <1°) enhances π-π stacking and intermolecular interactions, critical for crystal packing and ligand-receptor binding .

- Derivatives with bulkier substituents (e.g., chromenone in STAT5 inhibitors) exhibit reduced planarity but improved biological target specificity .

- Intramolecular hydrogen bonds in hydroxy-substituted analogs stabilize the keto-enol tautomer, influencing solubility and bioavailability .

Table 2: Anticonvulsant and Enzyme Inhibition Profiles

Key Observations :

- The nicotinohydrazide scaffold shows superior protective indices (PI) compared to phenytoin, attributed to its dual hydrogen-bonding and π-stacking capabilities .

- STAT5 inhibitors derived from nicotinohydrazides demonstrate selective cytotoxicity in leukemia cells, likely due to enhanced hydrophobic interactions with the STAT5 DNA-binding domain .

Spectroscopic and Computational Insights

- Vibrational Spectroscopy: Nicotinohydrazides exhibit distinct N–H and C=O stretching frequencies (~3250 cm⁻¹ and ~1660 cm⁻¹, respectively), which shift upon metal coordination .

Biological Activity

N'-(Piperidine-4-carbonyl)nicotinohydrazide hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its synthesis, characterization, and various biological activities, including anticancer and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound generally involves the condensation of nicotinic acid hydrazide with piperidine derivatives. The characterization of the compound can be achieved through various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry.

Characterization Data

| Characterization Method | Observations |

|---|---|

| FT-IR | Key peaks include 3184 cm (N-H stretch), 1743 cm (C=O stretch), and 1594 cm (C=N stretch). |

| 1H NMR | Significant chemical shifts include δ/ppm 12.11 (CONH), 8.49 (CH=N), and aromatic protons observed between 8.37 – 9.14 ppm. |

| 13C NMR | Signals for C=O observed at 161.89 – 162.26 ppm and C=N at 152.80 – 152.83 ppm. |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms, including enzyme inhibition and interaction with DNA.

- Mechanism of Action : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, which is a common target in cancer therapy .

- In Vitro Studies : IC50 values for related piperidine derivatives against cancer cell lines have demonstrated significant cytotoxic activity, suggesting that modifications in structure can enhance biological efficacy .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

- Spectrum of Activity : In silico analyses suggest that piperidine derivatives can affect various biological targets, including enzymes and receptors involved in microbial resistance mechanisms .

- Case Studies : Specific derivatives have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial potential .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Anticancer Properties : A recent investigation into piperidine-based thiosemicarbazones revealed IC50 values ranging from 13.70 µM to 47.30 µM against DHFR, showcasing their potential as anticancer agents .

- Antimicrobial Efficacy : Research on piperidine derivatives indicated promising results against various bacterial strains, with modifications leading to enhanced activity compared to standard antibiotics .

Q & A

Q. What are the recommended synthetic routes for N'-(Piperidine-4-carbonyl)nicotinohydrazide hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via condensation reactions between nicotinohydrazide and piperidine-4-carbonyl derivatives. Microwave-assisted methods (e.g., ZnFe₂O₄ catalysis) or solvent-free ultrasonication are effective for achieving >90% yields by reducing reaction time and energy consumption . Optimization involves:

- Catalyst selection : Transition metal oxides (e.g., ZnFe₂O₄) enhance reaction efficiency.

- Solvent systems : Ethanol-water mixtures improve solubility without side reactions.

- Temperature control : Microwave irradiation at 60–80°C prevents thermal degradation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR/IR Spectroscopy : Confirm hydrazone bond formation (C=N) via IR peaks at ~1600 cm⁻¹ and NMR shifts at δ 8.5–9.0 ppm for azomethine protons .

- Single-crystal X-ray diffraction (SC-XRD) : Resolves the E configuration of the hydrazone group and hydrogen-bonding networks (e.g., N–H∙∙∙O interactions) .

- Elemental analysis : Validates purity (>98%) by matching calculated vs. observed C/H/N percentages .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites (e.g., carbonyl oxygen and hydrazine nitrogen) .

- Frontier Molecular Orbital (FMO) analysis : Determines HOMO-LUMO gaps to assess stability and charge transfer potential. For example, a narrow gap (~3.5 eV) suggests high reactivity .

- Mulliken charge analysis : Predicts binding affinities for metal coordination (e.g., Fe²⁺/Zn²⁺ complexes) .

Q. What strategies can resolve discrepancies in biological activity data across different studies?

Methodological Answer: Contradictions often arise from:

- Substituent effects : Bromo/chloro groups at specific positions enhance antimicrobial activity (e.g., compound 1 vs. 2 in ).

- Assay variability : Standardize protocols (e.g., Bauer-Kirby disc diffusion) and control factors like microbial strain viability and solvent polarity .

- Synergistic interactions : Test combinations with co-ligands (e.g., sulfonamides) to clarify mechanistic pathways .

Q. What are the challenges in synthesizing metal complexes with this compound, and how do they affect pharmacological activity?

Methodological Answer:

- Coordination site ambiguity : The hydrazone’s carbonyl and azomethine groups compete for metal binding. IR shifts (e.g., ν(C=O) at ~1680 → 1620 cm⁻¹) confirm metal-ligand interactions .

- Stability in physiological conditions : Fe(II) complexes may oxidize; use antioxidants (e.g., ascorbic acid) during in vitro testing .

- Enhanced bioactivity : Zn(II) complexes show 2–3× higher antibacterial activity vs. free ligands due to improved membrane permeability .

Q. How do structural modifications at the piperidine or nicotinohydrazide moieties influence bioactivity and selectivity?

Methodological Answer:

- Piperidine substitution : Adding sulfonamide groups (e.g., 4-sulfamoylbenzoyl) increases solubility and COX-2 inhibition for anti-inflammatory applications .

- Nicotinohydrazide halogenation : Bromine at position 6 (e.g., compound 1 in ) enhances Gram-positive bacterial targeting (MIC: 8 µg/mL vs. 32 µg/mL for non-halogenated analogs).

- Methanol solvation : Hydrogen-bonded networks (e.g., O–H∙∙∙N in compound 2 ) improve crystallinity and thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.